molecular formula C13H18N+ B1261702 (-)-Selegiline(1+)

(-)-Selegiline(1+)

Cat. No.: B1261702
M. Wt: 188.29 g/mol
InChI Key: MEZLKOACVSPNER-GFCCVEGCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Selegiline(1+), also known widely in research as L-Deprenyl, is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B) . Its primary research value lies in its ability to increase dopamine availability in the brain by blocking its catabolism, making it a crucial tool for studying Parkinson's disease pathophysiology and treatment strategies . At the dosages used for Parkinson's disease research (e.g., 10 mg/day orally), it selectively inhibits MAO-B, thereby elevating striatal dopamine levels without the significant inhibition of MAO-A that can lead to dietary tyramine interactions (the "cheese effect") associated with non-selective MAO inhibitors . Beyond its symptomatic effects, (-)-Selegiline(1+) is investigated for its potential neuroprotective properties, which may slow the progression of neurodegenerative diseases . Recent studies have identified novel mechanisms beyond MAO-B inhibition that contribute to these effects. A 2025 study revealed that (-)-Selegiline(1+) covalently binds to protein disulfide isomerase (PDI), inhibiting its pro-apoptotic activity and preventing mitochondria-dependent apoptosis, unveiling a new aspect of its neuroprotective mechanism . Furthermore, research in Parkinson's-related mouse models has demonstrated that the compound can ameliorate depression-like behavior, supporting its investigation for non-motor symptoms in neurodegenerative disorders . The compound is also used in depression research, where higher doses or transdermal administration achieve non-selective inhibition of both MAO-A and MAO-B, thereby increasing the availability of serotonin and norepinephrine in addition to dopamine . After administration, (-)-Selegiline(1+) is metabolized into L-methamphetamine and L-amphetamine, which may contribute to its overall research profile through additional mechanisms . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N+

Molecular Weight

188.29 g/mol

IUPAC Name

methyl-[(2R)-1-phenylpropan-2-yl]-prop-2-ynylazanium

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/p+1/t12-/m1/s1

InChI Key

MEZLKOACVSPNER-GFCCVEGCSA-O

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)[NH+](C)CC#C

Canonical SMILES

CC(CC1=CC=CC=C1)[NH+](C)CC#C

Origin of Product

United States

Molecular Mechanisms of Action of Selegiline

Monoamine Oxidase System Modulation

Selective and Irreversible Monoamine Oxidase-B (MAO-B) Inhibition Kinetics

(-)-Selegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B). wikipedia.orgosti.govdrugbank.com Its primary mechanism involves acting as a "suicide substrate" for the enzyme. fda.gov The process begins with the formation of a reversible, noncovalent complex between selegiline (B1681611) and MAO-B. nih.gov Following this initial binding, selegiline is oxidized by the enzyme. This enzymatic conversion transforms selegiline into a reactive moiety that forms a permanent, covalent bond with the N-5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. fda.govnih.govmdpi.comnih.gov This irreversible binding at the active site effectively inactivates the MAO-B enzyme. mdpi.comwikipedia.org

Dose-Dependent Loss of MAO-B Selectivity and MAO-A Inhibition

While (-)-selegiline is highly selective for MAO-B at lower clinical doses (typically 10 mg/day or less), this selectivity is dose-dependent and is lost at higher concentrations. wikipedia.orgfda.govwikipedia.orghres.ca As the dose increases, selegiline also begins to inhibit monoamine oxidase A (MAO-A). wikipedia.orgdrugbank.comwikipedia.org Significant inhibition of MAO-A is observed at oral doses of 20 mg/day and higher. wikipedia.org Some studies have reported that doses in the range of 30 to 40 mg per day, and in some cases up to 60 mg per day, lead to non-selective inhibition of both MAO isoforms. hres.cadrugs.com

The inhibition of MAO-A leads to an increase in the levels of other neurotransmitters, including serotonin (B10506) and norepinephrine (B1679862), in addition to further increasing dopamine (B1211576) levels. wikipedia.orgwikipedia.org This dual inhibition of both MAO-A and MAO-B is thought to be responsible for some of the compound's broader pharmacological effects. nih.gov

Recent studies using positron emission tomography (PET) have provided direct evidence of MAO-A inhibition in the human brain even with formulations of selegiline that bypass first-pass metabolism, such as orally disintegrating tablets and transdermal patches. osti.govnih.gov For instance, a 10 mg dose of an orally disintegrating formulation resulted in a significant 36.9% inhibition of brain MAO-A. osti.govnih.gov This indicates that elevated plasma levels of selegiline, regardless of the route of administration, can lead to the inhibition of brain MAO-A. nih.gov

Dose-Dependent MAO Inhibition by (-)-Selegiline
Dose Range (oral)Primary TargetEffect on NeurotransmittersReference
≤ 10 mg/daySelective MAO-BIncreases Dopamine wikipedia.orgwikipedia.org
≥ 20 mg/dayNon-selective (MAO-B and MAO-A)Increases Dopamine, Serotonin, and Norepinephrine wikipedia.org
30-60 mg/dayNon-selective (MAO-B and MAO-A)Further increases in Dopamine, Serotonin, and Norepinephrine wikipedia.org

Role of MAO-A in Signal Transduction and Gene Induction Mediated by MAO-B Inhibitors

The two forms of monoamine oxidase, MAO-A and MAO-B, play distinct roles in modulating intracellular signal transduction and gene expression, which are crucial for neuronal function and survival. nih.gov MAO-A is linked to the development of neuronal structures and synaptic activity. nih.gov Research indicates that MAO-A can function as a mediator of gene expression induced by MAO inhibitors. nih.gov

Studies in human neuroblastoma (SH-SY5Y) cells have shown that MAO-A knockdown suppressed the induction of certain genes by the MAO-B inhibitor rasagiline (B1678815). nih.gov Conversely, in human glioblastoma (U118MG) cells, silencing MAO-B enhanced both basal and selegiline-induced gene expression, suggesting MAO-B can act as a repressor of gene expression. nih.govresearchgate.net Specifically, in SH-SY5Y cells, MAO-A appears to mediate the induction of anti-apoptotic (Bcl-2) and pro-survival neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). nih.govresearchgate.net However, in the same cell line, MAO-A knockdown enhanced the selegiline-induced expression of BDNF. researchgate.net In U118MG cells, MAO-B appears to repress these signaling pathways, and its inhibition by selegiline, particularly when MAO-B is silenced, leads to a synergistic enhancement of BDNF induction. researchgate.net

These findings suggest a complex interplay between the two MAO isoforms in regulating the neuroprotective effects of MAO-B inhibitors, where MAO-A can act as a mediator and MAO-B as a repressor of neuroprotective gene expression. nih.gov

Non-Monoamine Oxidase Related Mechanisms

Direct Interactions with Cellular Proteins

Beyond its well-established role as a MAO-B inhibitor, (-)-selegiline has been shown to exert effects through direct interactions with other cellular proteins. One of the most notable non-MAO targets is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). novanet.canih.gov Selegiline has been found to bind to GAPDH, an interaction that is implicated in its neuroprotective properties. novanet.canih.gov

Specifically, research has demonstrated that selegiline can prevent the S-nitrosylation of GAPDH. pnas.org This modification typically allows GAPDH to bind to another protein called Siah, an E3 ubiquitin-ligase. The resulting GAPDH/Siah complex translocates to the nucleus, triggering cell death pathways. pnas.orgnih.gov By preventing this initial step of GAPDH nitrosylation, selegiline effectively blocks this cell death cascade. pnas.org This antiapoptotic function is observed at subnanomolar concentrations and is independent of its MAO-B inhibitory activity. novanet.capnas.org

Catecholaminergic Activity Enhancement (CAE) and Trace Amine-Associated Receptor 1 (TAAR1) Agonism

(-)-Selegiline is recognized as a catecholaminergic activity enhancer (CAE), a property distinct from its MAO-B inhibition. wikipedia.orgnih.govcapes.gov.br As a CAE, selegiline enhances the impulse-mediated, or action potential-evoked, release of catecholamines such as dopamine and norepinephrine from neurons. wikipedia.orgcapes.gov.brwikipedia.org This is different from the action of releasing agents like amphetamines, which displace catecholamines from their storage vesicles. capes.gov.br The CAE effects of selegiline were first noted in the 1960s and 70s but were not clearly distinguished from its MAO inhibitory action until the 1990s. wikipedia.org

The mechanism underlying selegiline's CAE effects is believed to be its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmdpi.comnih.gov TAAR1 is an intracellular Gs protein-coupled receptor that, when activated, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) production. mdpi.comresearchgate.net This cascade results in the phosphorylation of proteins involved in vesicular release, thereby increasing the amount of dopamine released upon neuronal stimulation. mdpi.comresearchgate.net Studies have shown that selegiline stimulates electrically induced dopamine release in rat striatal slices at very low concentrations (10⁻¹⁰–10⁻⁹ mol/L), an effect that can be blocked by a TAAR1 antagonist. mdpi.comnih.gov The metabolite of selegiline, (-)-methamphetamine, also demonstrates this enhancer activity. mdpi.comnih.gov

Summary of Non-MAO Related Mechanisms of (-)-Selegiline
MechanismTarget Protein/ReceptorCellular EffectReference
Direct Protein InteractionGlyceraldehyde-3-phosphate dehydrogenase (GAPDH)Prevents S-nitrosylation of GAPDH, blocking a cell death cascade. novanet.capnas.org
Catecholaminergic Activity Enhancement (CAE)Trace Amine-Associated Receptor 1 (TAAR1)Enhances impulse-mediated release of dopamine and norepinephrine via TAAR1 agonism. wikipedia.orgmdpi.comnih.gov

Modulation of Cytochrome P450 Enzymes and Associated Biotransformation Pathways

(-)-Selegiline undergoes extensive metabolism, primarily mediated by the Cytochrome P450 (CYP) enzyme system located predominantly in the liver and gut wall. drugs.com This biotransformation results in the formation of several active metabolites and is characterized by the involvement of multiple CYP isoforms. Furthermore, (-)-Selegiline itself can modulate the activity of these enzymes, acting as both a substrate and an inhibitor.

Biotransformation of (-)-Selegiline

The metabolism of (-)-Selegiline proceeds via two main initial pathways: N-depropargylation and N-demethylation. wikipedia.orgresearchgate.net

N-depropargylation: This pathway leads to the formation of levomethamphetamine (l-methamphetamine). researchgate.netresearchgate.net

N-demethylation: This pathway results in the production of desmethylselegiline. researchgate.netresearchgate.net

These primary metabolites are subsequently metabolized further. Both levomethamphetamine and desmethylselegiline can be converted to levoamphetamine (l-amphetamine). mdpi.comdrugsporphyria.net The levorotatory isomers of the amphetamine metabolites are less potent CNS stimulants than their dextrorotatory counterparts. drugs.com

The specific CYP enzymes responsible for these transformations have been the subject of numerous in vitro studies, with some conflicting findings in the literature. fda.govresearchgate.net However, a consensus points to several key enzymes. In vitro studies using recombinant human CYP enzymes and human liver microsomes have identified CYP2B6 and CYP2C19 as the leading candidates in (-)-Selegiline metabolism. wikipedia.orgresearchgate.netdrugbank.com CYP2B6 is thought to be a major enzyme in both the N-demethylation to desmethylselegiline and the N-depropargylation to levomethamphetamine. wikipedia.orgnii.ac.jp CYP2C19 is also considered to play a significant role. wikipedia.orgresearchgate.netdrugbank.com

Other enzymes, including CYP3A4, CYP1A2, and CYP2A6, are also believed to contribute, though potentially to a lesser extent. wikipedia.orgresearchgate.netfda.govnih.gov One study concluded that the major pathways of metabolism involved CYP2B6 and CYP3A4, with a minor pathway involving CYP2A6. fda.gov In contrast, another analysis calculated the highest contributions to hepatic clearance from CYP2B6 and CYP2C19, with CYP3A4 and CYP1A2 being of lesser importance. researchgate.netdrugbank.com The role of CYP2D6 in the primary metabolism of (-)-Selegiline itself appears to be negligible; however, it is involved in the subsequent metabolism of its metabolite, methamphetamine. mdpi.comnih.gov The involvement of multiple parallel enzymes suggests a lower potential for drug-drug interactions when a single pathway is inhibited. nih.gov

The table below summarizes the primary biotransformation pathways of (-)-Selegiline.

Table 1: Biotransformation Pathways of (-)-Selegiline This table is interactive. You can sort and filter the data by clicking on the headers.

Metabolic Pathway Metabolite(s) Formed Primary Cytochrome P450 Enzymes Involved
N-Depropargylation Levomethamphetamine CYP2B6, CYP2C19 wikipedia.org
N-Demethylation Desmethylselegiline CYP2B6, CYP1A2, CYP3A4 wikipedia.orgnii.ac.jpacs.org
Metabolism of Desmethylselegiline Levoamphetamine CYP2B6, CYP3A4, CYP2A6 (minor) mdpi.com

| Metabolism of Levomethamphetamine | Levoamphetamine | CYP2D6 mdpi.com |

Inhibition of Cytochrome P450 Enzymes

(-)-Selegiline and its metabolites can inhibit the activity of several CYP enzymes. This inhibitory action is a key aspect of its molecular mechanism beyond its primary effects on monoamine oxidase B. Research has shown that (-)-Selegiline is a reported inhibitor of CYP2D6, CYP3A4/5, CYP2C19, CYP2B6, and CYP2A6. wikipedia.orgwikipedia.org

The most potent inhibitory effect is observed on CYP2B6. wikipedia.org (-)-Selegiline acts as a mechanism-based inhibitor (also known as a suicide inhibitor) of CYP2B6. wikipedia.orgnih.gov This type of inhibition is time- and concentration-dependent and involves the metabolic activation of (-)-Selegiline by the enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. nih.govnih.gov Studies examining its effect on the metabolism of bupropion (B1668061), a major CYP2B6 substrate, found that (-)-Selegiline significantly inhibited its conversion to hydroxybupropion. nih.govnih.gov The kinetic parameters for this inactivation have been determined, with a K(I) of 0.14 to 0.6 μM and a k(inact) of 0.022 to 0.029 min⁻¹. nih.govnih.gov

(-)-Selegiline is also a potent mechanism-based inhibitor of CYP2A6. wikipedia.org Additionally, it and its metabolite desmethylselegiline have been found to inhibit CYP2C19. oulu.finih.gov Its inhibitory effects on other enzymes, such as CYP1A2, appear to be less potent. nih.gov The inhibitory effect on CYP2D6 activity is considered negligible. nih.gov In vitro studies have generally indicated that (-)-Selegiline is not a significant inhibitor of CYP450 enzymes at clinically relevant concentrations, with the exception of its potent effects on CYP2B6 and CYP2A6. wikipedia.orgfda.gov

The table below provides a summary of the inhibitory effects of (-)-Selegiline on various CYP enzymes based on available research findings.

Table 2: Inhibitory Effects of (-)-Selegiline on Cytochrome P450 Enzymes This table is interactive. You can sort and filter the data by clicking on the headers.

CYP Enzyme Type of Inhibition Key Research Findings/Potency
CYP2B6 Mechanism-Based (Suicide) Inactivator wikipedia.orgnih.gov Potently inhibits CYP2B6 activity. wikipedia.org K(I) = 0.14-0.6 μM; k(inact) = 0.022-0.029 min⁻¹ for bupropion metabolism. nih.govnih.gov
CYP2A6 Mechanism-Based Inhibitor wikipedia.org Potent mechanism-based inhibition noted. wikipedia.org
CYP2C19 Inhibitor wikipedia.orgnih.gov Inhibited by both (-)-Selegiline and its metabolite desmethylselegiline. oulu.finih.gov
CYP1A2 Competitive Inhibitor drugsporphyria.netnih.gov Weak inhibitory potency (Ki value of 76 μM). nih.gov Not considered an inhibitor in vivo. drugsporphyria.net
CYP3A4/5 Inhibitor (reported) wikipedia.org Not considered a clinically significant inhibitor in vivo. drugsporphyria.net

| CYP2D6 | Inhibitor (reported) wikipedia.org | Inhibitory effect considered negligible. nih.gov |

Cellular and Subcellular Mechanistic Investigations of Selegiline

Mitochondrial Function and Bioenergetics

(-)-Selegiline has demonstrated significant effects on mitochondrial function and the cellular energy production processes. Its neuroprotective capabilities are largely attributed to its ability to modulate mitochondrial activity, which is crucial for cell survival and function.

Mitigation of Oxidative Stress through Reactive Oxygen Species Scavenging and Antioxidant Enzyme Modulation

(-)-Selegiline has been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS) and modulating antioxidant enzymes. nih.govbrieflands.com Studies have demonstrated its ability to suppress lipid peroxidation and scavenge ROS in various models of neurodegenerative diseases. researchgate.net The propargylamine (B41283) moiety in selegiline (B1681611) is capable of donating a proton to scavenge free radicals. impactfactor.org

Research indicates that (-)-Selegiline enhances cellular antioxidant systems. brieflands.com It has been shown to increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase in several organs. brieflands.comfrontiersin.org In preclinical models, selegiline increased levels of glutathione (B108866) and SOD, leading to improved oxidative stress biomarkers and reduced neuronal loss. frontiersin.org One study found that long-term treatment with selegiline increases the activity of SOD. researchgate.net Another study showed that selegiline treatment, particularly at a concentration of 20 µM, significantly reduced ROS levels and increased catalase activity in lung epithelial cells exposed to elastase. brieflands.com

Furthermore, in a study on methamphetamine withdrawal, selegiline was found to reverse oxidative stress by increasing glutathione levels and decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. tbzmed.ac.ir It also helps preserve the balance between ROS production and the antioxidant function of glutathione. impactfactor.org The table below summarizes the effects of (-)-selegiline on key oxidative stress markers.

Oxidative Stress MarkerEffect of (-)-SelegilineStudy ContextCitation
Reactive Oxygen Species (ROS)ReductionElastase-induced damage in A549 cells brieflands.com
Catalase (CAT) ActivityIncreaseElastase-induced damage in A549 cells brieflands.com
Glutathione (GSH)IncreaseMethamphetamine withdrawal in mice tbzmed.ac.ir
Malondialdehyde (MDA)DecreaseMethamphetamine withdrawal in mice tbzmed.ac.ir
Superoxide Dismutase (SOD)IncreaseGeneral antioxidant defense researchgate.netfrontiersin.org

Direct Regulation of Mitochondrial Apoptosis Cascade

(-)-Selegiline directly influences the mitochondrial apoptosis cascade, a key pathway in programmed cell death. nih.govpatsnap.com Its neuroprotective effects are partly due to its ability to intervene in this process at multiple levels. mdpi.com

Prevention of Mitochondrial Permeability Transition Pore Opening

A critical action of (-)-selegiline is the prevention of the mitochondrial permeability transition pore (mPTP) opening. nih.gov The opening of this pore is a key event in the mitochondrial apoptotic pathway, leading to the collapse of the mitochondrial membrane potential and subsequent cell death. researchgate.net Studies have shown that selegiline can prevent the opening of the mPTP, thereby preserving mitochondrial integrity. nih.govresearchgate.net In cellular models, selegiline has been demonstrated to inhibit the efflux of calcium from mitochondria, which is an initial signal in the mitochondrial apoptotic cascade. nih.gov This suppression of calcium efflux is considered a key aspect of its neuroprotective function. researchgate.netnih.gov

Inhibition of Cytochrome c Release and Caspase Activation

Following the prevention of mPTP opening, (-)-selegiline also inhibits the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov The release of cytochrome c is a crucial step that triggers the activation of caspases, a family of proteases that execute apoptosis. embopress.orgscielo.org.ar By preventing cytochrome c release, selegiline effectively blocks the downstream activation of caspases. nih.govresearchgate.net Research has shown that selegiline attenuates the transcriptional activation of caspase-3, a key executioner caspase. nih.gov This inhibition of the caspase cascade is a fundamental component of selegiline's anti-apoptotic properties. spandidos-publications.com

The table below outlines the direct regulatory effects of (-)-selegiline on the mitochondrial apoptosis cascade.

Apoptotic EventEffect of (-)-SelegilineMechanismCitation
mPTP OpeningPreventionInhibition of mitochondrial Ca2+ efflux nih.govresearchgate.netnih.gov
Cytochrome c ReleaseInhibitionPrevention of mitochondrial permeabilization nih.govnih.gov
Caspase ActivationInhibitionAttenuation of caspase-3 transcriptional activation nih.gov

Preservation of Mitochondrial Biogenesis and Dynamics

(-)-Selegiline plays a role in maintaining mitochondrial health by preserving mitochondrial biogenesis and dynamics. nih.gov Mitochondrial biogenesis is the process of generating new mitochondria, while mitochondrial dynamics refers to the continuous fission and fusion processes that maintain mitochondrial shape, size, and distribution. researchgate.netmdpi.com

In a rat model of Parkinson's disease, selegiline was found to prevent an increase in autophagy-related proteins, suggesting an influence on mitochondrial turnover. nih.gov Furthermore, in SH-SY5Y cells, selegiline attenuated the autophagic response induced by MPTP, a neurotoxin. nih.gov While direct evidence on selegiline's comprehensive role in mitochondrial biogenesis and dynamics is still emerging, its ability to protect mitochondrial function and prevent apoptosis suggests a supportive role in these crucial maintenance processes.

Protein Homeostasis and Aggregation Modulation

(-)-Selegiline has been shown to modulate protein homeostasis and the aggregation of proteins, particularly α-synuclein, which is a key factor in the pathology of synucleinopathies like Parkinson's disease. mdpi.com

Research indicates that (-)-selegiline can delay the aggregation of α-synuclein. nih.gov In a rat model, selegiline administration delayed the formation of α-synuclein aggregates in the striatum and mitigated the loss of dopaminergic neurons. mdpi.com It appears to facilitate the secretion of detergent-insoluble α-synuclein, thereby reducing its intracellular accumulation. nih.gov Specifically, studies have shown that selegiline treatment can block the chloroquine-induced increase of intracellular insoluble α-synuclein. nih.gov This suggests that selegiline helps clear potentially toxic protein aggregates from within the cell.

Furthermore, some studies suggest that selegiline can delay the nucleation phase of α-synuclein aggregation, leading to the formation of non-toxic species. biorxiv.org By modulating the aggregation process, (-)-selegiline may reduce the cytotoxicity associated with protein misfolding and aggregation.

The table below summarizes the effects of (-)-selegiline on protein homeostasis and aggregation.

ProcessEffect of (-)-SelegilineKey ProteinCitation
Protein AggregationDelays aggregationα-synuclein nih.gov
Intracellular AccumulationReduces accumulation of insoluble proteinα-synuclein nih.gov
Protein SecretionFacilitates secretion of insoluble proteinα-synuclein nih.gov

Impact on Alpha-Synuclein (B15492655) Oligomerization and Fibril Formation

(-)-Selegiline has been shown to directly interact with alpha-synuclein (α-Syn), influencing its aggregation pathway. mdpi.com Studies indicate that selegiline can bind to α-Syn, altering its conformation and steering it towards a non-fibrillar pathway, which reduces the accumulation of aggregates. mdpi.com It has been observed to delay the nucleation phase of α-Syn aggregation, which is a critical early step in the formation of fibrils. researchgate.netepfl.ch This delay extends the lag phase of aggregation, leading to the formation of amorphous, heterogeneous aggregates, including large annular species, which have been found to be non-toxic to dopaminergic neurons in primary cultures. researchgate.netnih.gov

In vitro experiments have demonstrated that selegiline can inhibit the formation of α-Syn fibrils and even destabilize pre-formed fibrils. mdpi.comresearchgate.net The mechanism behind this interference appears to be a significant disruption of the initial nucleation process and, to a lesser degree, the elongation of existing fibrils. researchgate.netnih.gov Nuclear Magnetic Resonance (NMR) studies, however, suggest that selegiline does not interact with monomeric α-synuclein. researchgate.net

Interestingly, the effect of selegiline on α-synuclein aggregation may be influenced by the presence of other molecules. For instance, in the presence of dopamine (B1211576), which can promote the formation of toxic α-synuclein oligomers, selegiline appears to counteract this effect and favor the formation of fibrils. epfl.ch This suggests that selegiline may help sequester potentially toxic protofibrils into larger, more stable fibrillar structures. epfl.ch

Interactive Table: Impact of (-)-Selegiline on Alpha-Synuclein Aggregation

Aspect of Aggregation Effect of (-)-Selegiline Supporting Evidence
Oligomerization Modulates formation of toxic oligomers Leads to the formation of amorphous, non-toxic aggregates. researchgate.netnih.gov
Fibril Formation Delays and inhibits fibril formation Extends the lag phase of aggregation by interfering with nucleation. researchgate.netepfl.ch
Pre-formed Fibrils Destabilizes existing fibrils In vitro studies show destabilization of pre-formed α-Syn fibrils. mdpi.comresearchgate.net
Interaction with Monomers No direct interaction observed NMR experiments indicate a lack of interaction with monomeric α-synuclein. researchgate.net

Regulation of Alpha-Synuclein Secretion and Clearance Pathways

(-)-Selegiline has been found to modulate the secretion and clearance of alpha-synuclein. Research indicates that inhibition of monoamine oxidase-B (MAO-B) by selegiline facilitates the secretion of α-synuclein from neuronal cells. researchgate.netresearchgate.net This effect is not mediated by the classical endoplasmic reticulum/Golgi transport pathway, but rather through a non-classical secretion pathway involving ATP-binding cassette (ABC) transporters. researchgate.netresearchgate.net This is supported by the finding that inhibitors of ABC transporters can block the selegiline-induced increase in α-synuclein secretion. researchgate.netresearchgate.net

Selegiline preferentially promotes the secretion of detergent-insoluble α-synuclein, thereby reducing its intracellular accumulation, particularly under conditions of lysosomal dysfunction. researchgate.netresearchgate.net In rat models, administration of selegiline has been shown to delay the formation of α-synuclein aggregates in the striatum and mitigate the loss of dopaminergic neurons. mdpi.comjneurosci.org It has also been shown to delay α-synuclein aggregation and neuronal loss in a cell-to-cell transmission model. jneurosci.org

Recent studies have further elucidated that selegiline-induced α-synuclein secretion is dependent on changes in cytosolic Ca2+ levels and occurs in non-extracellular vesicle fractions. nih.gov The process is also linked to autophagy, as knockdown of the autophagy-related gene ATG5 abrogates this effect. nih.gov

Interactive Table: Regulation of Alpha-Synuclein Secretion by (-)-Selegiline

Aspect of Secretion/Clearance Effect of (-)-Selegiline Key Findings
Secretion Pathway Facilitates non-classical secretion Mediated by ABC transporters, independent of the ER/Golgi pathway. researchgate.netresearchgate.net
Type of α-Synuclein Secreted Preferentially detergent-insoluble α-synuclein Reduces intracellular accumulation of insoluble forms. researchgate.netresearchgate.net
Cellular Mechanism Dependent on cytosolic Ca2+ and autophagy Blocked by Ca2+ chelators and knockdown of ATG5. nih.gov
In Vivo Effects Delays aggregation and neuronal loss Observed in rat models of Parkinson's disease. mdpi.comjneurosci.org

Interplay with Autophagy-Lysosomal Degradation Systems

(-)-Selegiline interacts with the autophagy-lysosomal degradation pathway, a critical cellular process for clearing aggregated proteins and damaged organelles. mdpi.com Studies have shown that selegiline can promote neuronal autophagy. nih.gov Specifically, it has been observed to increase the generation of LC3-II, a key marker of autophagosome formation, while reducing intracellular levels of p62/SQSTM1, a protein that is degraded during autophagy. nih.govmdsabstracts.org This suggests an enhancement of the autophagic flux.

The induction of autophagy by selegiline appears to be linked to changes in cytosolic calcium levels, as the increase in LC3-II generation can be blocked by a calcium chelator. nih.gov Furthermore, the selegiline-induced secretion of alpha-synuclein is dependent on the autophagy machinery, as it is inhibited by the knockdown of Atg5, a crucial autophagy-related gene. nih.govmdsabstracts.org Immunofluorescence analysis has revealed that selegiline induces the colocalization of alpha-synuclein and LC3-II in primary neurons, indicating that α-synuclein is targeted for autophagic processes. mdsabstracts.org

However, the effect of selegiline on autophagy may be complex and context-dependent. Some studies have reported that selegiline can inhibit autophagy. For instance, in a rat model of Parkinson's disease induced by rotenone (B1679576), selegiline prevented the increase of autophagy-related proteins Beclin1 and LC3. mdpi.com Similarly, in a cell culture model using MPTP, selegiline attenuated the induced autophagic response. mdpi.com These seemingly contradictory findings may reflect the multifaceted nature of selegiline's interaction with the intricate and tightly regulated autophagy-lysosomal system.

Interactive Table: (-)-Selegiline's Interaction with Autophagy-Lysosomal Systems

Autophagic Process Effect of (-)-Selegiline Experimental Observations
Autophagy Induction Promotes neuronal autophagy Increases LC3-II generation and reduces p62 levels. nih.govmdsabstracts.org
Calcium Dependence Dependent on cytosolic Ca2+ Increase in LC3-II is blocked by BAPTA-AM. nih.gov
α-Synuclein Involvement Induces colocalization of α-synuclein and LC3-II Suggests targeting of α-synuclein to the autophagy pathway. mdsabstracts.org
Inhibitory Effects Can inhibit autophagy in certain models Prevented increases in Beclin1 and LC3 in rotenone and MPTP models. mdpi.com

Neurotrophic Factor System Upregulation

Enhancement of Brain-Derived Neurotrophic Factor (BDNF) Expression

Similar to its effects on GDNF, (-)-selegiline also enhances the expression of Brain-Derived Neurotrophic Factor (BDNF), another critical neurotrophin for neuronal survival and plasticity. mdpi.comnih.gov In vitro studies using cultured mouse astrocytes have shown that selegiline treatment increases both the secretion of BDNF into the culture medium and the levels of BDNF mRNA. nih.gov

In vivo research corroborates these findings. In a mouse model of Parkinson's disease, selegiline administration led to a significant increase in both BDNF mRNA and protein levels in the ventral midbrain. spandidos-publications.com This upregulation of BDNF was also strongly and positively correlated with the number of surviving dopaminergic neurons. spandidos-publications.com Clinical studies have also reported that treatment with selegiline can lead to increased levels of BDNF in the cerebrospinal fluid of patients with Parkinson's disease. mdpi.com

The induction of BDNF by selegiline is considered a key component of its neuroprotective and neuro-rescue effects. spandidos-publications.comnih.gov This effect, like the induction of GDNF, has been suggested to be independent of its MAO-B inhibitory properties. nih.gov

Interactive Table: (-)-Selegiline and BDNF Enhancement

Experimental Model Effect on BDNF Key Findings
Cultured Mouse Astrocytes Increased BDNF secretion and mRNA levels Significant elevation of BDNF in the culture medium. nih.gov
Mouse Model of Parkinson's Disease Enhanced BDNF mRNA and protein expression Strong positive correlation with dopaminergic neuron survival. spandidos-publications.com
Parkinsonian Patients Increased BDNF levels in cerebrospinal fluid In vivo evidence of BDNF upregulation in humans. mdpi.com
Mechanism Independent of MAO-B inhibition Neurotrophic effects are not solely due to MAO-B inhibition. nih.gov

Modulation of Other Neurotrophic Factors (e.g., NGF, bFGF, Neurotrophin-3)

Beyond GDNF and BDNF, (-)-selegiline also modulates the expression of other neurotrophic factors, including Nerve Growth Factor (NGF) and Neurotrophin-3 (NT-3). mdpi.comnih.gov In cultured mouse astrocytes, selegiline treatment has been shown to significantly increase the synthesis and secretion of NGF. nih.govnih.gov This is accompanied by an upregulation of NGF mRNA levels. nih.gov

Studies on neural stem cells have also demonstrated that selegiline can increase the gene expression of both NGF and NT-3 after 24 hours of exposure. nih.govresearchgate.net This effect on neurotrophin gene expression is thought to play a role in the ability of selegiline to promote the differentiation of neural stem cells into neurons. nih.govresearchgate.net

Interactive Table: Modulation of Other Neurotrophic Factors by (-)-Selegiline

Neurotrophic Factor Effect of (-)-Selegiline Experimental Context
Nerve Growth Factor (NGF) Increased synthesis, secretion, and mRNA levels Observed in cultured mouse astrocytes and neural stem cells. nih.govnih.govresearchgate.net
Neurotrophin-3 (NT-3) Increased gene expression Demonstrated in neural stem cells after 24 hours of exposure. nih.govresearchgate.net
Basic Fibroblast Growth Factor (bFGF) Limited direct evidence of modulation by selegiline alone.

Gene Expression and Cellular Differentiation

(-)-Selegiline exerts significant influence at the cellular level by modulating gene expression and directing the differentiation of stem cells. These actions are central to its neuroprotective and potential neuro-restorative properties, shifting cellular programs towards survival and neuronal lineage commitment.

A cornerstone of (-)-Selegiline's neuroprotective mechanism is its ability to upregulate key anti-apoptotic and pro-survival genes, thereby bolstering cellular resilience against stress and toxic insults. spandidos-publications.com Research has consistently shown that (-)-Selegiline treatment enhances the expression of B-cell lymphoma 2 (Bcl-2), a pivotal anti-apoptotic protein that governs mitochondrial integrity and prevents the release of cell death-promoting factors. spandidos-publications.commdpi.comspandidos-publications.com In parallel, (-)-Selegiline also increases the expression of Heat shock protein 4 (Hspa4). spandidos-publications.comnih.gov

In studies using rat hippocampus-derived neural stem cells (NSCs) subjected to oxidative stress, pretreatment with (-)-Selegiline led to a marked increase in the mRNA levels of both Bcl-2 and Hspa4. nih.govspandidos-publications.com This genetic response was directly correlated with suppressed cell death and enhanced cell viability. nih.govspandidos-publications.com The upregulation of Bcl-2 by (-)-Selegiline has also been observed in animal models of neurotoxicity, where it helps to counteract the pro-apoptotic protein Bax, thereby shifting the critical Bax/Bcl-2 ratio in favor of cell survival. spandidos-publications.comnih.gov This modulation of apoptotic regulatory genes is a key mechanism by which (-)-Selegiline protects neuronal cells. mdpi.comspandidos-publications.com

Table 1: Effect of (-)-Selegiline on Gene Expression in Hydrogen Peroxide-Treated Neural Stem Cells

Gene Treatment Group Relative mRNA Expression (Mean ± SD) Fold Change vs. Control
Bcl-2 Control 1.01 ± 0.11 1.0x
20 µM (-)-Selegiline 2.90 ± 0.05 2.87x
Hspa4 Control 0.77 ± 0.02 1.0x
20 µM (-)-Selegiline 1.18 ± 0.03 1.53x

Data derived from a study on rat hippocampus-derived NSCs pretreated for 48 hours before exposure to oxidative stress. nih.gov

(-)-Selegiline has demonstrated a profound ability to influence the fate of stem cells, particularly promoting their differentiation into neurons. mums.ac.irresearchgate.netnih.gov This suggests a potential role in neurogenesis and neural repair. In studies involving neural stem cells (NSCs) isolated from the mouse brain, treatment with (-)-Selegiline at specific nanomolar concentrations significantly increased the number of cells differentiating into neurons, as identified by the marker β-tubulin. mums.ac.irnih.gov

This inductive effect is not limited to NSCs. (-)-Selegiline can also prompt bone marrow stromal cells (BMSCs) to differentiate into neuron-like cells, characterized by the expression of neural progenitor markers such as Nestin and neurofilament-68 (NF-68). brieflands.com The compound's ability to guide stem cells toward a neuronal phenotype is a critical aspect of its potential therapeutic applications in neurodegenerative conditions. brieflands.comnih.gov

Table 2: Effect of (-)-Selegiline on Neural Stem Cell (NSC) Differentiation

(-)-Selegiline Concentration Effect on Neuronal Differentiation (β-tubulin positive cells) Effect on Astrocytic Differentiation (GFAP positive cells) Effect on Oligodendrocytic Differentiation (OSP positive cells)
10⁻⁸ M Increased No Significant Change No Significant Change
10⁻⁷ M Increased No Significant Change No Significant Change
10⁻⁹ M No Significant Change Decreased No Significant Change

Summary of findings from immunocytochemical analysis of treated mouse NSCs. mums.ac.irnih.gov

Beyond its direct effects on neurons and stem cells, (-)-Selegiline also modulates the function of glial cells, which are essential for maintaining a healthy central nervous system environment. mdpi.comfrontiersin.org The compound's influence extends to astrocytes, the most abundant glial cell type in the brain. frontiersin.org Research indicates that (-)-Selegiline can modulate the differentiation pathways of NSCs, leading to a decrease in the number of cells that become astrocytes at certain concentrations. mums.ac.irnih.govnih.gov

Influence on Neural Stem Cell Proliferation and Differentiation into Neuronal Lineages

Intracellular Signaling Pathways Involvement

The effects of (-)-Selegiline on gene expression and cell differentiation are not isolated events but are orchestrated by complex intracellular signaling networks. The compound engages key pathways that translate extracellular signals into specific cellular responses, such as survival and differentiation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. scienceopen.commdpi.com Evidence strongly indicates that (-)-Selegiline utilizes this pathway to exert its effects. Specifically, the differentiation of adipose-derived stem cells (ADSCs) into neuron-like cells induced by (-)-Selegiline is dependent on MAPK activation. phypha.ir

In a key study, the use of PD98059, a specific inhibitor of a MAPKK (an upstream activator in the MAPK cascade), significantly blocked the (-)-Selegiline-induced upregulation of the neuronal marker genes Nestin and NF-68. phypha.ir This demonstrates that the integrity of the MAPK pathway is necessary for (-)-Selegiline to promote neuronal differentiation, positioning this signaling cascade as a crucial mediator of its action. phypha.ir

The Phosphatidylinositol 3-Kinase (PI3K)/AKT pathway is another fundamental signaling route essential for promoting cell survival, growth, and proliferation, and for inhibiting apoptosis. frontiersin.orgnih.gov Research has confirmed that (-)-Selegiline engages this pathway as part of its neuroprotective mechanism. nih.gov

In a rat model of cerebral ischemia-reperfusion, treatment with (-)-Selegiline was shown to improve memory and increase the expression and levels of key components of this pathway, including PI3K, AKT, and mTOR, in the hippocampus. nih.gov This upregulation was associated with a decrease in neuronal damage. nih.gov Further evidence comes from studies where the PI3K inhibitor LY294002 was able to significantly down-regulate the (-)-Selegiline-induced expression of neuronal genes in stem cells. phypha.ir This indicates that the PI3K/AKT pathway, alongside the MAPK pathway, is a significant transducer of (-)-Selegiline's pro-survival and neuro-differentiative signals. phypha.irnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

(-)-Selegiline has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune responses, and cell survival. Research indicates that selegiline can suppress the activation of this pathway, primarily by interfering with the canonical activation sequence. In various experimental models, selegiline's intervention points appear upstream of NF-κB's translocation to the nucleus.

Studies using human airway epithelial cells exposed to cigarette smoke medium (CSM), a potent inflammatory stimulus, have demonstrated that pretreatment with selegiline can counteract the inflammatory cascade by modulating NF-κB. hku.hknih.gov Specifically, selegiline was found to fully reverse the CSM-induced phosphorylation of the IκB kinase (IKK) complex. hku.hknih.govnih.gov IKK phosphorylation is a pivotal step that marks the inhibitor of NF-κB, IκBα, for degradation. By preventing IKK phosphorylation, selegiline helps to maintain the integrity of the IκBα protein. hku.hknih.gov

As a result, the degradation of cytoplasmic IκBα is reduced, which keeps NF-κB sequestered in the cytoplasm. hku.hknih.gov This action effectively prevents the nuclear translocation of the NF-κB p65 subunit, a key event for NF-κB to function as a transcription factor. hku.hknih.govnih.govatsjournals.org The inhibition of p65's nuclear entry leads to the attenuation of pro-inflammatory cytokine production, such as Interleukin-8 (IL-8). hku.hknih.gov Similar protective effects against NF-κB activation have been observed in models of lipopolysaccharide (LPS)-induced inflammation, where selegiline prevented the activation of the NF-κB/MLCK/p-MLC signaling pathway in brain endothelial cells. researchgate.netnih.gov This anti-inflammatory property is thought to be linked to the drug's antioxidant capabilities, which prevent the activation of inflammation-related transcription factors. core.ac.uk

Table 1: Effects of (-)-Selegiline on NF-κB Pathway Components
Pathway ComponentObserved Effect of (-)-SelegilineConsequenceReference
IKK PhosphorylationInhibited/ReversedPrevents the marking of IκBα for degradation. hku.hk, nih.gov, nih.gov
IκBα DegradationReduced/ReversedNF-κB remains bound and inactive in the cytoplasm. hku.hk, nih.gov
p65 Subunit Nuclear TranslocationSuppressed/ReversedPrevents transcription of pro-inflammatory genes. hku.hk, atsjournals.org, nih.gov, nih.gov
Pro-inflammatory Cytokine (e.g., IL-8, TNF-α) ProductionAttenuated/InhibitedReduces the inflammatory response. hku.hk, nih.gov

Cytosolic Calcium Regulation

(-)-Selegiline influences the regulation of cytosolic calcium (Ca2+), a ubiquitous second messenger involved in a multitude of cellular processes. The compound's effects on calcium homeostasis are multifaceted, involving interactions with both plasma membrane channels and intracellular organelles like mitochondria.

Research using cultured rat striatal and mesencephalic neuronal cells has shown that selegiline can induce a transient inflow of extracellular Ca2+. nih.gov This influx occurs through voltage-dependent N-type Ca2+ channels. nih.gov The cells that responded with an increase in intracellular Ca2+ content were identified as catecholaminergic neurons. nih.gov This suggests a specific interaction between selegiline and the calcium signaling apparatus in these particular neuron types. Further studies have indicated that selegiline's modulation of cytosolic Ca2+ levels can promote neuronal autophagy and the secretion of α-synuclein. mdsabstracts.orgnih.gov This effect was blocked by an intracellular calcium chelator, BAPTA-AM, confirming the essential role of cytosolic Ca2+ in this selegiline-induced process. mdsabstracts.orgnih.gov

Beyond influencing Ca2+ entry across the cell membrane, selegiline plays a significant role in mitochondrial calcium regulation. Mitochondria are crucial for buffering cellular calcium, but excessive mitochondrial Ca2+ can trigger cell death pathways. researchgate.netresearchgate.net Selegiline has been found to suppress the efflux of Ca2+ from mitochondria by inhibiting the opening of the mitochondrial permeability transition pore (mPTP). researchgate.netnih.gov In studies inducing apoptosis, both selegiline and rasagiline (B1678815) dose-dependently inhibited mitochondrial Ca2+ efflux through the mPTP, which is considered an initial signal in the mitochondrial apoptotic cascade. researchgate.netnih.gov By preventing this release, selegiline helps maintain mitochondrial membrane potential and averts the downstream activation of apoptosis. physiology.org This stabilization of mitochondrial calcium is a key component of its neuroprotective function. researchgate.net

Table 2: Research Findings on (-)-Selegiline and Cytosolic Calcium Regulation
Mechanism/EffectExperimental ModelDetailed FindingReference
Extracellular Ca2+ InfluxCultured rat striatal and mesencephalic neuronal cellsInduces a transient inflow of extracellular Ca2+ through voltage-dependent N-type Ca2+ channels. nih.gov
Modulation of AutophagyMouse primary cortical neuronsPromotes neuronal autophagy and α-synuclein secretion via changes in cytosolic Ca2+ levels. mdsabstracts.org, nih.gov
Mitochondrial Ca2+ EffluxSH-SY5Y cells (apoptosis model)Dose-dependently inhibits mitochondrial Ca2+ efflux by suppressing the opening of the mitochondrial permeability transition pore (mPTP). researchgate.net, nih.gov
Calbindin-D28k ExpressionRats under social isolationReduces the number of Calbindin-D28k immunoreactive neurons, an indirect indicator of protection against Ca2+ overload. nih.gov

Neurobiological Effects in Preclinical Models

In Vitro Neuroprotection Studies

In vitro studies have been instrumental in elucidating the cellular mechanisms underlying the neuroprotective effects of (-)-Selegiline(1+).

(-)-Selegiline(1+) has shown a capacity to protect neurons from damage induced by oxidative stress. brieflands.com Studies have demonstrated that it can increase the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. brieflands.commdpi.com In models of 3-nitropropionic acid (3-NP) induced neurotoxicity, selegiline (B1681611) treatment reduced lipid peroxidation and increased levels of glutathione (B108866) (GSH), as well as the activity of catalase and SOD. nih.govresearchgate.net

In hippocampus-derived neural stem cells (NSCs) subjected to hydrogen peroxide (H2O2)-induced oxidative stress, pretreatment with 20 µM selegiline significantly increased cell viability and suppressed cell death. nih.govspandidos-publications.com This protective effect was associated with the upregulation of the anti-apoptotic protein Bcl-2. nih.govspandidos-publications.com

(-)-Selegiline(1+) has been shown to protect against a range of neurotoxins used to model neurodegenerative diseases. nih.govmdpi.com

MPP+ : The active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), is a well-known neurotoxin. Selegiline has been shown to decrease the oxidative stress and cell death induced by MPP+. nih.govspandidos-publications.com It can protect SK-N-SH neuroblastoma cells from MPP+-induced damage by reducing apoptosis markers like cytochrome c release and caspase-3 activation. core.ac.uk

6-OHDA : Pretreatment with selegiline has been found to protect peripheral catecholaminergic neurons against the neurotoxic effects of 6-hydroxydopamine (6-OHDA) in a dose-dependent manner. nih.gov This includes preserving tyrosine hydroxylase immunoreactivity in neuronal cell bodies and nerve fibers. nih.gov

N-methyl-(R)-salsolinol : In SH-SY5Y neuroblastoma cells, selegiline pretreatment offered protection against apoptosis induced by the endogenous neurotoxin N-methyl-(R)-salsolinol. core.ac.ukebi.ac.uk

3-NP : Selegiline has been shown to attenuate neurotoxicity induced by 3-nitropropionic acid (3-NP). nih.govnih.gov This protection is linked to its antioxidant and anti-apoptotic properties. nih.gov In rat models, selegiline administration prior to and during 3-NP exposure significantly reduced markers of oxidative stress and apoptosis. nih.govresearchgate.net

The pro-survival effects of (-)-Selegiline(1+) have been observed across different neuronal cell lines.

PC12 : In PC12 cells, a rat pheochromocytoma cell line, selegiline has been shown to reduce cell death. nih.gov It also decreases the levels of deaminated dopamine (B1211576) metabolites. researchgate.net

SH-SY5Y : In the human neuroblastoma cell line SH-SY5Y, selegiline protects against apoptosis induced by various toxins, including MPP+ and N-methyl-R-salsolinol. mdpi.comcore.ac.uk While selegiline itself can increase the viability of SH-SY5Y cells, its metabolites produced by liver enzymes may have slight toxic effects. benthamopenarchives.com Selegiline has also been shown to induce the expression of MAO-A in these cells. nih.gov

Neural Stem Cells (NSCs) : Selegiline has demonstrated significant effects on NSCs. It can protect hippocampus-derived NSCs from oxidative stress-induced apoptosis and necrosis. nih.govspandidos-publications.com Furthermore, it has been shown to induce the differentiation of NSCs into neurons while decreasing their differentiation into astrocytes. nih.govmums.ac.irresearchgate.net This effect may be mediated through the induction of neurotrophic factors. nih.govmums.ac.ir

Table 1: In Vitro Effects of (-)-Selegiline(1+) on Neuronal Cell Lines

Cell Line Toxin/Stressor Observed Effect of (-)-Selegiline(1+) Key Findings
Neural Stem Cells Hydrogen Peroxide Increased cell viability, suppressed apoptosis Upregulation of Bcl-2 and Hspa4 mRNA. nih.govspandidos-publications.com
SH-SY5Y MPP+ Attenuated autophagic response Protected cells from MPTP-induced autophagy. nih.gov
SH-SY5Y N-methyl-R-salsolinol Reduced DNA fragmentation Protected against toxin-induced apoptosis. core.ac.uk
PC12 Serum/NGF Withdrawal Reduced cell death Induced new protein synthesis. core.ac.uknih.gov

Attenuation of Neurotoxin-Induced Cytotoxicity (e.g., MPP+, 6-OHDA, N-methyl-(R)-salsolinol, 3-NP)

In Vivo Neuroprotective and Neurorescue Effects

In vivo studies in animal models further support the neuroprotective and neurorestorative potential of (-)-Selegiline(1+).

(-)-Selegiline(1+) has shown efficacy in various animal models of neurodegeneration, particularly those mimicking Parkinson's disease.

MPTP-induced Parkinsonism : In mouse models using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), selegiline administration has been shown to protect against the loss of dopaminergic neurons in the substantia nigra and their fibers in the striatum. nih.govspandidos-publications.comresearchgate.net It can also rescue motor deficits and is associated with an increase in neurotrophic factors like GDNF and BDNF. nih.govspandidos-publications.com Studies in non-human primates have also shown that selegiline markedly attenuates the behavioral, histological, and biochemical neurotoxic effects of MPTP. researchgate.net

Rotenone (B1679576) Models : In rat models of Parkinson's disease induced by rotenone, selegiline administration restored locomotor impairments. mdpi.com It attenuated the rotenone-induced reduction in mitochondrial complex-I activity and glutathione levels in the substantia nigra. mdpi.com Furthermore, selegiline inhibited the proliferation and activation of glial cells and autophagy in nerve cells within the substantia nigra. mdpi.com

Table 2: In Vivo Effects of (-)-Selegiline(1+) in Animal Models

Animal Model Neurotoxin Observed Effect of (-)-Selegiline(1+) Key Findings
Mouse MPTP Suppressed reduction of dopaminergic neurons, improved gait. Increased GDNF and BDNF levels, reversed increased Bax/Bcl-2 ratio. nih.govspandidos-publications.com
Rat Rotenone Restored locomotor activity, attenuated biochemical deficits. Increased SOD and catalase activities, inhibited glial cell activation. mdpi.com
Rat 6-OHDA Protected peripheral sympathetic neurons. Preserved TH-positive neurons and nerve fibers. nih.gov
Rat 3-NP Reduced neurotoxicity manifestations. Decreased lipid peroxidation and apoptosis, increased GSH levels. nih.govresearchgate.net

Influence on Blood-Brain Barrier Integrity and Function

(-)-Selegiline(+) has demonstrated a protective role in maintaining the integrity and function of the blood-brain barrier (BBB) in preclinical studies. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

In a mouse model of sepsis-induced encephalopathy, (-)-Selegiline(+) administration was found to mitigate the impairment of BBB integrity caused by lipopolysaccharide (LPS). nih.gov This protective effect was associated with an increase in the expression of the tight junction protein, junctional adhesion molecule A (JAM-A). nih.gov Tight junctions are crucial for restricting the passage of substances between endothelial cells. Furthermore, (-)-Selegiline(+) inhibited the production of pro-inflammatory cytokines, tumor necrosis factor (TNF)-α and interleukin (IL)-1β, which are known to contribute to BBB disruption. nih.gov

In vitro experiments using bEnd.3 brain endothelial cells corroborated these findings. LPS stimulation significantly increased the permeability of the bEnd.3 cell monolayer and reduced JAM-A expression. nih.gov Treatment with (-)-Selegiline(+) rescued these effects, suggesting a direct protective action on brain endothelial cells. nih.gov The underlying mechanism appears to involve the inhibition of the NF-κB/MLCK/p-MLC signaling pathway, which plays a role in regulating endothelial cell permeability. nih.gov

Table 1: Effects of (-)-Selegiline(+) on Blood-Brain Barrier Integrity in a Lipopolysaccharide (LPS)-Induced Mouse Model

Parameter LPS-Treated Group LPS + (-)-Selegiline(+) Treated Group
BBB Permeability Increased Reduced
JAM-A Expression Decreased Increased
TNF-α Levels Increased Decreased
IL-1β Levels Increased Decreased

Amelioration of Behavioral Deficits in Genetic Animal Models

(-)-Selegiline(+) has shown efficacy in alleviating behavioral deficits in genetic animal models of neurodegenerative and psychiatric disorders. These models are crucial for understanding the therapeutic potential of compounds in conditions with a genetic basis.

In a genetic mouse model of Parkinson's disease (PD) with depression and anxiety-like behaviors, the CD157/BST1 knockout (KO) mouse, a single administration of (-)-Selegiline(+) dose-dependently reduced immobility time in the forced swimming test. nih.govnih.gov This suggests an antidepressant-like effect. nih.govnih.gov Notably, this effect was observed in the CD157 KO mice but not in wild-type mice. nih.gov At higher doses, (-)-Selegiline(+) also increased climbing time, further supporting its antidepressant-like activity. nih.gov

While repeated administration of (-)-Selegiline(+) showed a trend towards ameliorating anxiety-like behaviors in the open field test, the effect was not statistically significant. nih.govnih.gov Furthermore, it did not improve social interaction deficits in these mice. nih.govnih.gov Biochemically, a single high dose of (-)-Selegiline(+) restored striatal 5-HT and cortical NE levels, as well as plasma corticosterone (B1669441) levels, in CD157 KO mice to those observed in wild-type mice, indicating a neurochemical basis for its behavioral effects. nih.govnih.gov

In a subacute MPTP mouse model of Parkinson's disease, oral administration of (-)-Selegiline(+) for 14 days suppressed the reduction of nigral dopaminergic neurons and striatal fibers. spandidos-publications.com This neuroprotective effect was accompanied by improvements in gait dysfunction. spandidos-publications.com The study also found a significant increase in the mRNA and protein levels of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF) in the (-)-Selegiline(+) treated mice. spandidos-publications.com These neurotrophic factors are critical for neuronal survival and function.

Table 2: Behavioral and Neurochemical Effects of (-)-Selegiline(+) in CD157 KO Mice

Test/Parameter CD157 KO (Saline) CD157 KO + (-)-Selegiline(+)
Forced Swimming Test (Immobility Time) Increased Decreased
Open Field Test (Anxiety-like Behavior) Increased Non-significant reduction
Social Interaction Test Deficits No improvement
Striatal 5-HT Levels Decreased Restored to wild-type levels
Cortical NE Levels Decreased Restored to wild-type levels
Plasma Corticosterone Levels Increased Restored to wild-type levels

Structure Activity Relationships and Metabolite Contributions

Correlation of Propargylamine (B41283) Moiety with Neuroprotective Activity

The propargylamine group, a key structural feature of (-)-selegiline, is intrinsically linked to its neuroprotective properties, which appear to extend beyond its well-established MAO-B inhibitory action. core.ac.ukfrontiersin.orgexplorationpub.com This moiety is crucial for the irreversible inhibition of the MAO-B enzyme. vulcanchem.com Research indicates that the neuroprotective effects of propargylamine-containing compounds like selegiline (B1681611) may be associated with the prevention of apoptosis and the modulation of cell survival mechanisms. core.ac.uknih.govrmmj.org.il

Studies have demonstrated that compounds possessing a propargylamine structure, including selegiline and the related drug rasagiline (B1678815), exhibit anti-apoptotic and neuroprotective effects in various experimental models. core.ac.ukfrontiersin.orgopenaccessjournals.com These effects are attributed to the propargylamine moiety's ability to protect mitochondrial viability and regulate the expression of proteins involved in cell death and survival. rmmj.org.il Specifically, propargylamines have been shown to activate pro-survival pathways and down-regulate pro-apoptotic factors. rmmj.org.il This suggests that the neuroprotective capacity of selegiline is, at least in part, a direct consequence of this structural component, independent of its impact on dopamine (B1211576) metabolism. core.ac.ukfrontiersin.org The propargylamine structure is also implicated in the scavenging of reactive oxygen and nitrogen species, further contributing to its antioxidant and neuroprotective profile. nih.gov

Biological Activity and Neurobiological Impact of Metabolites

Desmethylselegiline, a major metabolite of (-)-selegiline, is itself a potent and irreversible inhibitor of MAO-B. nih.govwikipedia.org While it is less potent than its parent compound in vitro, its in vivo potency is only moderately lower. wikipedia.org Desmethylselegiline has demonstrated significant neuroprotective properties, in some cases exceeding the efficacy of selegiline. nih.gov

Research has shown that desmethylselegiline effectively protects dopamine neurons from excitotoxic damage. nih.gov Its neuroprotective and antioxidant activities appear to be independent of MAO-B inhibition and may be linked to its ability to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in cell death pathways. wikipedia.org Furthermore, studies suggest that desmethylselegiline may be the primary active compound responsible for the neuroprotective effects observed with selegiline administration. nih.gov Like selegiline, it has been shown to prevent NMDA-induced neurotoxicity in cultured neurons, with some studies indicating greater potency at lower concentrations. core.ac.uknih.gov

The metabolism of (-)-selegiline also produces L-methamphetamine and its subsequent metabolite, L-amphetamine. oup.comnih.govresearchgate.net These amphetamine-derived metabolites are pharmacologically active, acting as weak norepinephrine (B1679862) and dopamine releasing agents. wikipedia.orgwikipedia.org However, their contribution to the primary therapeutic effects of selegiline is considered minimal. frontiersin.orgen-journal.org

There has been some concern regarding the potential for neurotoxicity associated with these amphetamine metabolites. nih.govmedscape.com The dextrorotatory (D) isomers of methamphetamine and amphetamine are known to be potent central nervous system stimulants with neurotoxic potential. oup.comusdtl.com However, the levorotatory (L) isomers produced from selegiline metabolism exhibit significantly lower psychostimulant activity and are considered to have a lower risk of neurotoxicity and abuse liability compared to their D-isomer counterparts. oup.comen-journal.org Some research has even suggested that the amphetamine metabolites might counteract the neuroprotective effects of selegiline and desmethylselegiline in experimental models. frontiersin.orgmedscape.com Clinical studies, however, have not found a direct correlation between the levels of these metabolites and the therapeutic efficacy of selegiline in Parkinson's disease. wikipedia.orgen-journal.org

Role of Desmethylselegiline in Therapeutic and Neuroprotective Effects

Enantiomeric Specificity in Biological Interactions

The biological activity of selegiline is highly dependent on its specific enantiomeric configuration, with the R-(-)-enantiomer (L-deprenyl) being a significantly more potent inhibitor of MAO-B than its S-(+)-enantiomer (D-deprenyl). wikipedia.orgd-nb.info This stereoselectivity is a critical determinant of its therapeutic utility. The R-configuration is essential for its potent and selective irreversible inhibition of MAO-B. vulcanchem.comnih.gov This enantiomeric specificity underscores the precise molecular interactions required for its biological activity and distinguishes it from its less active stereoisomer.

Compound and Metabolite Data

Compound NameAbbreviationRoleKey Findings
(-)-Selegiline L-DeprenylParent CompoundSelective, irreversible MAO-B inhibitor with neuroprotective properties attributed to its propargylamine moiety. nih.govcore.ac.uk
Desmethylselegiline DMS, NorselegilineActive MetabolitePotent, irreversible MAO-B inhibitor with significant neuroprotective effects, possibly greater than selegiline. wikipedia.orgnih.gov
L-methamphetamine Active MetaboliteA weak norepinephrine and dopamine releasing agent with potential, though debated, neurotoxic effects. wikipedia.orgwikipedia.orgmedscape.com
L-amphetamine Active MetaboliteA metabolite of L-methamphetamine, also a weak norepinephrine and dopamine releasing agent. wikipedia.orgoup.com

Advanced Research Methodologies and Future Directions in Selegiline Studies

Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

Advanced spectroscopic and imaging techniques are pivotal in elucidating the molecular interactions of (-)-Selegiline. These methods provide detailed insights into the compound's structure, binding characteristics, and morphological effects at a microscopic level.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H-NMR and ¹³C-NMR, is utilized to study the spectroscopic properties of (-)-Selegiline's structure. researchgate.net Computational analyses using Density Functional Theory (DFT) and Hartree-Fock (HF) methods complement these experimental techniques to examine thermodynamic parameters. researchgate.net Such studies have confirmed strong intermolecular bonding and the stability of the molecule. researchgate.net

Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy have been employed to record the vibrational spectra of (-)-Selegiline. researchgate.net These experimental spectra show excellent agreement with theoretical spectra simulated using computational methods, providing a comprehensive vibrational analysis. researchgate.netscienceacademique.com

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), has been instrumental in visualizing the morphology of nanoparticles loaded with selegiline (B1681611) hydrochloride. researchgate.netnih.gov SEM studies reveal that these nanoparticles are spherical with a smooth appearance. researchgate.netpkheartjournal.com TEM analysis further confirms the spherical shape of these nanoparticles. nih.gov High-resolution TEM (HRTEM) has also been used to confirm the 2-D spherical morphology and size of selegiline-loaded polymeric and lipid-PLGA hybrid nanoparticles. ump.edu.my

Genetic and Molecular Manipulations in Cellular and Animal Models

Genetic and molecular manipulation techniques are crucial for investigating the mechanisms of action of (-)-Selegiline in cellular and animal models. These approaches allow for the specific alteration of gene expression to study the compound's effects on molecular pathways.

siRNA Knockdown: The use of small interfering RNA (siRNA) to knock down gene expression has been a key strategy. For instance, siRNA-mediated knockdown of monoamine oxidase-B (MAO-B) was shown to facilitate the secretion of α-synuclein in human neuroblastoma SH-SY5Y cells. nih.gov This effect was not observed with a less active isomer, highlighting the specificity of the interaction. nih.gov In other studies, siRNA has been used to investigate the role of MAO-A in the neuroprotective effects of rasagiline (B1678815) and selegiline. mdpi.comresearchgate.net Knockdown of MAO-A with siRNA was found to downregulate the gene expression induced by rasagiline in neuroblastoma cells. mdpi.com

Knockout Models: Animal models with specific gene knockouts have provided valuable insights. Studies using CD157/BST1 knockout (KO) mice, a genetic model related to Parkinson's disease, have been used to explore the antidepressant and anxiolytic effects of selegiline. nih.govnih.govresearchgate.net In these models, selegiline was shown to reduce depression-like behavior. nih.govnih.gov Interestingly, MAO-B-knockout mice are not protected from certain types of neuronal damage, suggesting that some of selegiline's neurorescue effects may be independent of MAO-B inhibition. spandidos-publications.com

rAAV-Mediated Expression: Recombinant adeno-associated virus (rAAV)-mediated gene expression is another powerful tool. In rat models where α-synuclein aggregation is induced by rAAV, selegiline treatment has been shown to delay this aggregation and mitigate the loss of dopaminergic neurons. nih.govmdpi.com Specifically, in a rat model using rAAV-A53T α-syn, selegiline delayed the formation of α-synuclein aggregates in the striatum. nih.gov It also delayed aggregation and neuronal loss in a cell-to-cell transmission model using rAAV-wild-type α-syn. nih.gov

These advanced methodologies are summarized in the table below:

MethodologyModel SystemKey Findings Related to (-)-Selegiline
siRNA Knockdown Human neuroblastoma SH-SY5Y cellsKnockdown of MAO-B facilitated α-synuclein secretion. nih.gov
Neuroblastoma cellsMAO-A knockdown downregulated rasagiline-induced gene expression. mdpi.com
Knockout Models CD157/BST1 KO miceSelegiline reduced depression-like behaviors. nih.govnih.govresearchgate.net
MAO-B-knockout miceSuggests some neuroprotective effects of selegiline are independent of MAO-B inhibition. spandidos-publications.com
rAAV-Mediated Expression Rat model with rAAV-A53T α-synSelegiline delayed α-synuclein aggregation and loss of dopaminergic neurons. nih.govmdpi.com
Rat model with rAAV-wild-type α-synSelegiline delayed α-synuclein aggregation in a cell-to-cell transmission model. nih.gov

Advanced Analytical Approaches for Compound Detection and Biotransformation Studies

The detection and analysis of (-)-Selegiline and its metabolites in biological matrices are accomplished using highly sensitive and specific analytical techniques. These methods are essential for understanding the pharmacokinetics and biotransformation of the compound.

UPLC–MS/MS: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) is a widely used method for the quantification of selegiline. This technique offers high sensitivity, rapidity, and selectivity. nih.gov It has been validated for the determination of selegiline in plasma, with a lower limit of quantification (LLOQ) of 5 ng/mL. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of selegiline and its metabolites, including desmethylselegiline, R/S-methamphetamine, and R/S-amphetamine, in dried urine spots. frontiersin.org These methods are crucial for pharmacokinetic studies and can differentiate selegiline intake from illicit drug use. frontiersin.org The linear range for selegiline detection in some UPLC-MS/MS methods is between 5 and 500 ng/mL. nih.gov Another LC-ESI-MS/MS method has been validated for quantifying Selegiline HCl in bulk and pharmaceutical formulations with a linearity range of 3.5–6.5 ng/ml. japsonline.comjapsonline.com

Whole Body Autoradiography: Whole-body autoradiography (WBA) is a powerful imaging technique used to study the in vivo distribution of radiolabeled compounds. Studies using N-methyl-(14)C-labeled selegiline in rats have demonstrated its distribution throughout the body. nih.govresearchgate.net WBA has shown definite and time-dependent blood-brain penetration of selegiline. nih.govresearchgate.net This technique has also been used to study the melanin (B1238610) affinity of selegiline, revealing extensive accumulation in the pigmented eyes of mice, which suggests accumulation in pigmented nerve cells. nih.gov The distribution patterns observed with WBA are often complemented by quantitative measurements from liquid scintillation counting and reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the levels of the intact parent compound in various tissues. nih.govresearchgate.net For instance, WBA has visualized the incorporation of selegiline into the brain following intraperitoneal administration.

The key features of these analytical approaches are summarized below:

Analytical TechniqueApplication in (-)-Selegiline StudiesKey Performance Metrics
UPLC–MS/MS Quantification of selegiline and its metabolites in plasma and urine. nih.govfrontiersin.orgLLOQ: 5 ng/mL; Linear Range: 5-500 ng/mL. nih.gov
Quantification in bulk and pharmaceutical formulations. japsonline.comjapsonline.comLinearity Range: 3.5-6.5 ng/mL. japsonline.comjapsonline.com
Whole Body Autoradiography In vivo tissue distribution of radiolabeled selegiline. nih.govresearchgate.netDemonstrates blood-brain barrier penetration. nih.govresearchgate.net
Study of melanin affinity. nih.govShows accumulation in pigmented tissues. nih.gov

Investigation of Synergistic Neuroprotective Interactions with Other Chemical Entities

Research into the synergistic neuroprotective effects of (-)-Selegiline when co-administered with other chemical compounds has revealed promising therapeutic potential. These studies often utilize animal models of cognitive impairment to assess improvements in learning, memory, and biochemical markers of neuroprotection.

One area of investigation involves the combination of selegiline with piracetam . A study investigating this combination in scopolamine- and streptozotocin (B1681764) (STZ)-induced models of memory impairment found that the co-administration was more effective than individual drug administration. imrpress.comscialert.netresearchgate.net The synergistic effect was demonstrated by significant improvements in learning and memory, a decrease in acetylcholinesterase (AChE) activity, and reduced oxidative stress, as indicated by lower malondialdehyde (MDA) levels and increased glutathione (B108866) (GSH) levels. imrpress.comscialert.net Gene expression analysis also showed a downregulation of pro-apoptotic Bax and Bak mRNA and an upregulation of the anti-apoptotic Bcl-2 mRNA and protein. imrpress.com

Another study explored the synergistic effects of selegiline with meloxicam , a COX-2 inhibitor, in a scopolamine-induced cognitive impairment model. nih.gov The combination therapy showed significant therapeutic effects in improving memory, inhibiting lipid peroxidation, augmenting endogenous antioxidant enzymes, and decreasing acetylcholinesterase activity in the brain. nih.gov

The combination of selegiline with lovastatin (B1675250) has been studied for its potential to differentiate bone marrow stromal cells into neuron-like cells. brieflands.com Selegiline is known to induce the expression of neurotrophic factors, and its combination with lovastatin suggests a potentially enhanced mechanism for neural repair. brieflands.com

These findings highlight the potential of combination therapies involving selegiline to provide enhanced neuroprotective effects.

CombinationModel SystemObserved Synergistic Effects
(-)-Selegiline + Piracetam Scopolamine- and STZ-induced memory impairment in rodentsImproved learning and memory; Decreased AChE and MDA; Increased GSH; Modulated apoptotic gene expression. imrpress.comscialert.netresearchgate.net
(-)-Selegiline + Meloxicam Scopolamine-induced cognitive impairment in miceImproved memory; Inhibited lipid peroxidation; Augmented antioxidant enzymes; Decreased AChE activity. nih.gov
(-)-Selegiline + Lovastatin In vitro bone marrow stromal cellsPotential for enhanced differentiation into neuron-like cells. brieflands.com

Q & A

Q. What methodologies are commonly used to investigate (-)-Selegiline's neuroprotective mechanisms beyond MAO-B inhibition?

Studies often employ in vitro models (e.g., SK-N-SH neuroblastoma cells exposed to dopamine-induced oxidative stress) to assess antioxidant effects, measured via Northern blot analysis for HO-1 mRNA levels and cell viability assays . Animal models, such as MPTP-induced neurotoxicity in rodents, are used to evaluate dopaminergic neuron preservation, with biochemical markers (e.g., superoxide dismutase activity) quantified via spectrophotometry .

Q. How are standard dosing protocols for (-)-Selegiline validated in preclinical and clinical studies?

Dose-response studies in Parkinson’s disease (PD) trials typically start with 5–10 mg/day (oral) to maintain MAO-B selectivity, while high-dose protocols (e.g., 60 mg/day) in depression research use double-blind crossover designs with cerebrospinal fluid (CSF) metabolite analysis (e.g., 3-methoxy-4-hydroxyphenylglycol) to monitor non-selective MAO effects .

Q. What statistical approaches are used to analyze (-)-Selegiline's efficacy in early-stage PD trials?

Kaplan-Meier survival analysis and Cox proportional hazards models are applied in meta-analyses to compare mortality rates between selegiline and control groups, with stratification by study design (e.g., double-blind vs. open-label) to address confounding variables .

Advanced Research Questions

Q. How can contradictory findings on (-)-Selegiline's association with increased mortality in PD patients be resolved?

Conflicting results (e.g., increased early mortality vs. long-term survival benefits) require sensitivity analyses to account for study duration, withdrawal effects, and disease-modifying interactions. For example, intermittent dosing in the DATATOP cohort reduced cumulative hazard ratios, suggesting temporal biases in survival metrics . Meta-analyses should prioritize intention-to-treat data and adjust for post-withdrawal treatment inconsistencies .

Q. What experimental designs distinguish (-)-Selegiline's neuroprotective effects from symptomatic benefits in PD?

Delayed-start trials (e.g., withholding selegiline in early PD cohorts) isolate neuroprotection by comparing long-term disability progression. Biochemical assays (e.g., striatal phenylethylamine levels) and positron emission tomography (PET) imaging of dopamine transporter density provide mechanistic validation .

Q. How do combination therapies (e.g., (-)-Selegiline + levodopa) impact experimental outcomes in motor fluctuation studies?

Randomized controlled trials (RCTs) use factorial designs to evaluate additive effects, with Unified Parkinson’s Disease Rating Scale (UPDRS) scores as primary endpoints. Pharmacodynamic interactions are assessed via HPLC quantification of levodopa plasma concentrations and MAO-B activity assays .

Q. What methodological challenges arise in studying (-)-Selegiline's efficacy in Alzheimer’s disease (AD)?

Heterogeneity in cognitive assessment tools (e.g., Randt Memory Index vs. ADAS-Cog) complicates cross-study comparisons. Individual patient data meta-analyses standardize outcomes by pooling raw scores and applying mixed-effects models to account for scale variability .

Q. How is MAO-B selectivity maintained or compromised in high-dose (-)-Selegiline regimens?

CSF monoamine metabolite profiling (e.g., 5-HIAA reduction) and tyramine challenge tests are used to quantify MAO-A/B inhibition ratios. Crossover studies with placebo controls and repeated lumbar punctures provide pharmacokinetic/pharmacodynamic correlations .

Q. What in vitro models validate (-)-Selegiline's antioxidant properties in neurodegenerative contexts?

Dopamine-exposed neuronal cultures are treated with selegiline (1–100 µM), followed by TUNEL assays for apoptosis and spectrophotometric quantification of total antioxidant status (TAS). Dose-dependent effects are analyzed via two-way ANOVA with Bonferroni post-hoc tests .

Q. How are longitudinal cognitive outcomes measured in (-)-Selegiline trials for HIV-associated neurocognitive impairment?

Pilot RCTs use the Grooved Pegboard test for motor/psychomotor performance and the California Verbal Learning Test (CVLT) for memory. Effect sizes are calculated with Cohen’s d, and safety is monitored via adverse event reporting systems .

Methodological Considerations Table

Research Focus Key Techniques References
Neuroprotection MechanismsIn vitro oxidative stress assays, PET imaging
Dose-Response RelationshipsCSF metabolite analysis, tyramine challenges
Mortality Risk AnalysisCox proportional hazards models
Cognitive OutcomesStandardized neuropsychological batteries
Combination Therapy EffectsFactorial RCT designs, HPLC pharmacokinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.